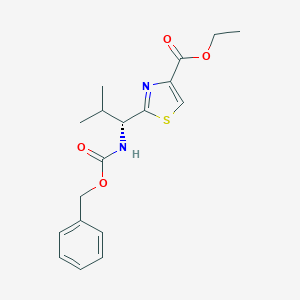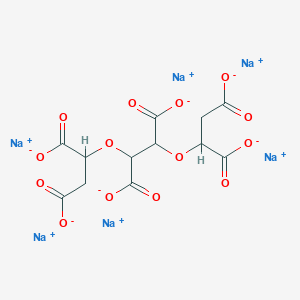![molecular formula C15H22O5 B220495 4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione CAS No. 116085-02-0](/img/structure/B220495.png)
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione, commonly known as 'Triketone' is a synthetic organic compound that belongs to the class of ketones. It is widely used in scientific research due to its unique chemical properties and biological activities.
Scientific Research Applications
Photochemical Behaviour Studies
The photochemical behavior of related compounds, such as 2-methylcyclohept-2-enones, has been explored. An efficient dimerization process involving photo-induced formation and thermal dimerization of cycloheptenones has been discovered (Barbosa, Mann, & Cummins, 1990).
Cyclization Reactions
Transannular cyclization reactions have been studied with cyclooctane-1,5-dione and related compounds, contributing to the synthesis of substituted alkane structures. These reactions offer insights into efficient synthetic pathways for complex molecular architectures (Malamidou-Xenikaki, 1996).
Enzymatic Synthesis
The enzymatic synthesis of chiral compounds from similar structures has been reported. A two-step enzymatic asymmetric reduction process has been described, showcasing the potential for producing complex, biologically relevant molecules using biocatalysts (Wada et al., 2003).
Synthesis of Aesthetically Pleasing Compounds
Research on the synthesis of 'oxa-basket' structures, which possess a core similar to 4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione, has been conducted. These studies focus on creating structurally unique and potentially functional organic molecules (Khan & Rao, 2009).
Structural Analysis
Extensive structural analysis has been performed on similar compounds, such as dehydroleucodin, a guaiane-type sesquiterpene lactone. X-ray analysis and NMR studies provide deep insights into the molecular configuration of these complex structures (Priestap et al., 2011).
properties
CAS RN |
116085-02-0 |
|---|---|
Product Name |
4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4,5-dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione |
InChI |
InChI=1S/C15H22O5/c1-8-4-11(17)15(19)13(3)7-20-12(18)6-14(8,15)5-10(16)9(13)2/h8-9,11,17,19H,4-7H2,1-3H3 |
InChI Key |
PZVGVKOLTVKLNQ-UHFFFAOYSA-N |
SMILES |
CC1CC(C2(C13CC(=O)C(C2(COC(=O)C3)C)C)O)O |
Canonical SMILES |
CC1CC(C2(C13CC(=O)C(C2(COC(=O)C3)C)C)O)O |
synonyms |
6-deoxypseudoanisatin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
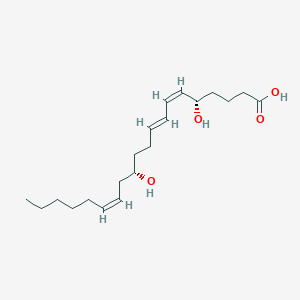

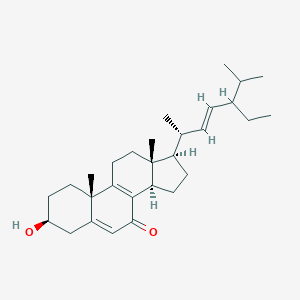
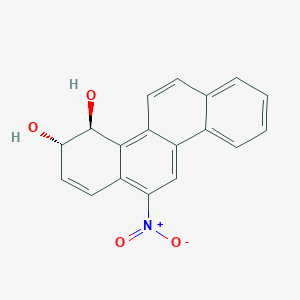
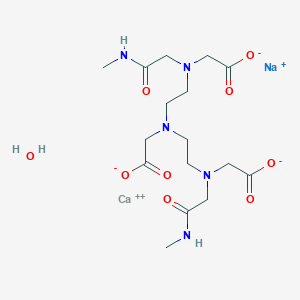
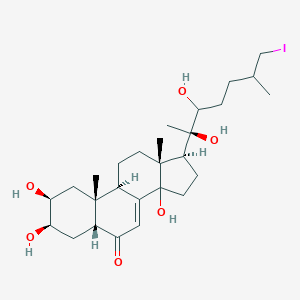

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
